7-chloro-2-(chloromethyl)quinazolin-4(3H)-one
Overview
Description
“7-chloro-2-(chloromethyl)quinazolin-4(3H)-one” is a chemical compound with the CAS Number: 730951-40-3 . It has a molecular weight of 229.06 and its IUPAC name is 7-chloro-2-(chloromethyl)-4(3H)-quinazolinone . It is a solid in physical form .
Synthesis Analysis
The synthesis of “7-chloro-2-(chloromethyl)quinazolin-4(3H)-one” involves several steps. One method involves the use of potassium hydroxide in ethanol at 60℃ for 0.75h, followed by reflux in ethanol for 6h . Another method involves the use of chloroacetonitrile with sodium methoxide in methanol at 20℃ .Molecular Structure Analysis
The InChI code for “7-chloro-2-(chloromethyl)quinazolin-4(3H)-one” is 1S/C9H6Cl2N2O/c10-4-8-12-7-3-5(11)1-2-6(7)9(14)13-8/h1-4,12H,(H,13,14) .Chemical Reactions Analysis
The chemical reactions involving “7-chloro-2-(chloromethyl)quinazolin-4(3H)-one” are complex and varied. For example, it can react with potassium carbonate in water and acetone at 70℃ for 1.5h under microwave irradiation . It can also react with sulfuric acid and nitric acid at 0 - 20℃ .Physical And Chemical Properties Analysis
“7-chloro-2-(chloromethyl)quinazolin-4(3H)-one” is a solid in physical form . It has a molecular weight of 229.06 .Scientific Research Applications
- Summary : 4(3H)-quinazolinone is a frequently encountered heterocycle with broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory .
- Methods : The synthesis of 4(3H)-quinazolinones involves new routes and strategies .
- Results : The synthesized 4(3H)-quinazolinones have shown effectiveness in various applications mentioned above .
- Summary : Certain derivatives of quinazolinone, such as 7-substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine, have shown antibacterial properties .
- Methods : The synthesis of these derivatives involved the use of Palladium catalyzed suzuki reactions in a microwave with a ligand X-PHOS .
- Results : Out of twenty compounds synthesized, five showed better activity against both gram negative and gram positive strains .
Antimalarial, Antitumor, Anticonvulsant, Fungicidal, Antimicrobial, and Anti-inflammatory Applications
Antibacterial Activity
properties
IUPAC Name |
7-chloro-2-(chloromethyl)-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-4-8-12-7-3-5(11)1-2-6(7)9(14)13-8/h1-3H,4H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKMSVDMQKWFBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(NC2=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368471 | |
Record name | 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2-(chloromethyl)quinazolin-4(3H)-one | |
CAS RN |
730951-40-3 | |
Record name | 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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